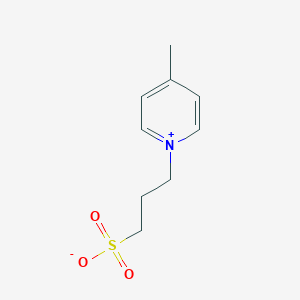

4-Methyl-1-(3-sulphonatopropyl)pyridinium

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO3S/c1-9-3-6-10(7-4-9)5-2-8-14(11,12)13/h3-4,6-7H,2,5,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZRTWEBOYWBGCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=[N+](C=C1)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90166068 | |

| Record name | 4-Methyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15626-30-9 | |

| Record name | Pyridinium, 4-methyl-1-(3-sulfopropyl)-, inner salt | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15626-30-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-1-(3-sulfonatopropyl)pyridinium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015626309 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90166068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-1-(3-sulphonatopropyl)pyridinium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-1-(3-sulfonatopropyl)pyridinium | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5558P2NFQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

An In-depth Technical Guide to the Synthesis of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

This guide provides a comprehensive technical overview for the , a pyridinium sulfobetaine. Designed for researchers, chemists, and drug development professionals, this document delves into the core scientific principles, a detailed experimental protocol, and field-proven insights to ensure a successful and safe synthesis.

Introduction and Significance

This compound is a zwitterionic molecule, also known as an inner salt, belonging to the class of pyridinium sulfobetaines.[1] Its structure consists of a positively charged pyridinium cation, substituted with a methyl group at the 4-position, and an alkyl chain terminating in a negatively charged sulfonate group. This unique intramolecular salt structure imparts distinct physicochemical properties.

These compounds are a subset of ionic liquids (ILs), which are valued as environmentally benign alternatives to volatile organic compounds (VOCs) in chemical processes due to their negligible vapor pressure, high thermal stability, and tunable properties.[2][3] The applications of pyridinium-based ILs are extensive, spanning roles as catalysts, electrolytes in batteries and solar cells, and as media for organic synthesis and biocatalysis.[4][5][6] The synthesis described herein is a fundamental and robust method for producing this versatile chemical building block.

Core Scientific Principles: The Reaction Mechanism

The is achieved through a direct N-alkylation reaction. The core of this transformation is a classic bimolecular nucleophilic substitution (SN2) reaction between 4-methylpyridine (commonly known as 4-picoline) and 1,3-propanesultone.

Causality of Experimental Choices:

-

Nucleophile: 4-Methylpyridine serves as the nucleophile. The lone pair of electrons on the nitrogen atom of the pyridine ring is available for bond formation. The electron-donating nature of the methyl group at the 4-position slightly enhances the nucleophilicity of the nitrogen compared to unsubstituted pyridine.

-

Electrophile: 1,3-Propanesultone is a potent and highly reactive electrophile.[7] It is a cyclic ester of a sulfonic acid (a sultone). The significant ring strain in the four-membered ring, combined with the electron-withdrawing nature of the sulfonyl group, makes the terminal carbon atom highly susceptible to nucleophilic attack.

-

Mechanism: The reaction proceeds via the nitrogen atom of 4-picoline attacking the terminal carbon of the 1,3-propanesultone. This single-step concerted process leads to the cleavage of the C-O bond and the opening of the sultone ring, forming the stable sulfonate anion and a new C-N bond, resulting in the desired zwitterionic product.[8][9]

The choice of solvent and temperature is critical. While the reaction can be performed neat (without solvent), using a polar aprotic solvent can facilitate the reaction by solvating the reactants. However, refluxing in alcohols like ethanol is also a common and effective method.[9][10] Higher temperatures increase the reaction rate, ensuring the completion of the reaction in a reasonable timeframe.

Figure 1: Reaction scheme for the .

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified steps, particularly regarding safety, stoichiometry, and purification, is crucial for obtaining a high-purity product.

Materials and Equipment

Table 1: List of Required Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |

| 4-Methylpyridine (4-Picoline) | C₆H₇N | 93.13 | ≥98% | Sigma-Aldrich, Acros |

| 1,3-Propanesultone | C₃H₆O₃S | 122.14 | ≥98% | Sigma-Aldrich, TCI |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous, ≥99.5% | Fisher Scientific |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Fisher Scientific |

Equipment:

-

Round-bottom flask (100 mL or 250 mL)

-

Reflux condenser

-

Heating mantle with a magnetic stirrer and stir bar

-

Thermometer

-

Buchner funnel and flask for vacuum filtration

-

Vacuum oven or desiccator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

Analytical balance

Critical Safety Precautions

-

1,3-Propanesultone Hazard: 1,3-Propanesultone is a potent carcinogen and a mutagen.[7] It must be handled with extreme caution in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical safety goggles.

-

Waste Disposal: All glassware contaminated with 1,3-propanesultone and any waste materials must be decontaminated (e.g., with a sodium bicarbonate solution) and disposed of according to institutional hazardous waste protocols.

-

Solvent Hazards: Ethanol and diethyl ether are flammable. Ensure no open flames or spark sources are present.

Step-by-Step Synthesis Procedure

-

Reagent Preparation: In a 250 mL round-bottom flask, place a magnetic stir bar. Add 4-methylpyridine (e.g., 0.1 mol, 9.31 g).

-

Solvent Addition: Add anhydrous ethanol (e.g., 100 mL) to the flask to dissolve the 4-methylpyridine.

-

Electrophile Addition: In a chemical fume hood, carefully add 1,3-propanesultone (e.g., 0.1 mol, 12.21 g) to the solution. Note: A slight molar excess (1.05 to 1.1 equivalents) of the 4-methylpyridine can be used to ensure the complete consumption of the carcinogenic sultone, but a 1:1 molar ratio is standard.[11]

-

Reaction Setup: Attach the reflux condenser to the flask and ensure a steady flow of cooling water. Place the apparatus in a heating mantle on a magnetic stirrer plate.

-

Reflux: Heat the mixture to reflux (the boiling point of ethanol, ~78 °C) with continuous stirring. Let the reaction proceed for 4-6 hours.[9][10] The formation of a white precipitate may be observed as the reaction progresses.

-

Isolation: After the reflux period, turn off the heat and allow the mixture to cool slowly to room temperature, and then further cool in an ice bath for at least one hour to maximize precipitation.

-

Filtration: Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Purification: Wash the collected solid on the filter with cold anhydrous diethyl ether (2 x 30 mL) to remove any unreacted starting materials and impurities.[9]

-

Drying: Dry the purified product under vacuum at 50-60 °C for several hours until a constant weight is achieved. The final product should be a fine, white, crystalline solid.

Characterization

-

Appearance: White crystalline solid.

-

Yield: Typically >90%.

-

Molecular Weight: 215.27 g/mol .[1]

-

¹H NMR (D₂O, 400 MHz): Expected chemical shifts (δ) would include signals for the methyl group protons, the three methylene groups of the propyl chain, and the aromatic protons of the pyridinium ring. The aromatic protons ortho to the nitrogen (Ha) will be the most downfield shifted due to the positive charge.[5][12]

-

IR Spectroscopy (KBr, cm⁻¹): Characteristic peaks for SO₃⁻ stretching (around 1200 and 1040 cm⁻¹), aromatic C=C and C=N stretching (1600-1450 cm⁻¹), and C-H stretching.[9]

Data Summary and Workflow Visualization

Table 2: Summary of Reaction Parameters

| Parameter | Value | Rationale / Notes |

| Reactant Molar Ratio | 1:1 (Picoline:Sultone) | Ensures efficient conversion.[11] |

| Solvent | Anhydrous Ethanol | Good solvent for reactants; product is less soluble when cold, aiding precipitation. |

| Temperature | ~78 °C (Reflux) | Provides sufficient activation energy for a reasonable reaction rate. |

| Reaction Time | 4-6 hours | Adequate for driving the reaction to completion.[9] |

| Expected Yield | >90% | The reaction is typically high-yielding and clean. |

| Purification Method | Washing with Diethyl Ether | Effectively removes non-polar unreacted starting materials. |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis.

Troubleshooting and Field-Proven Insights

-

Low Yield: This is uncommon for this reaction. If it occurs, verify the purity of the starting materials. 4-Methylpyridine can be hygroscopic, and water can interfere. Ensure 1,3-propanesultone has not degraded; it should be a colorless liquid or low-melting solid.

-

Product Does Not Precipitate: If the product remains in solution, it may be due to an insufficient reaction time or using too much solvent. The volume of the solvent can be reduced using a rotary evaporator before cooling to induce crystallization.

-

Oily Product: An oily or sticky product suggests the presence of impurities. Ensure a thorough wash with diethyl ether. If the product remains impure, recrystallization from a solvent system like ethanol/ether may be necessary.

-

Impurity from Solvent Reaction: While less common with ethanol, using nucleophilic solvents like methanol at high temperatures can potentially lead to ring-opening of the sultone by the solvent itself, creating impurities like 3-methoxypropanesulfonic acid.[9][13] Using anhydrous solvents minimizes this risk.

Conclusion

The via the direct alkylation of 4-methylpyridine with 1,3-propanesultone is a highly efficient, robust, and reliable method. The success of the procedure hinges on the use of pure, anhydrous reagents and strict adherence to safety protocols due to the carcinogenic nature of 1,3-propanesultone. This guide provides the necessary scientific background and practical steps for researchers to confidently produce this valuable pyridinium sulfobetaine for a wide array of applications in modern chemistry.

References

-

Google Patents. (n.d.). A kind of synthetic method of pyridinium hydroxy propyl sulfobetaine. Retrieved from patents.google.com. Link

-

Google Patents. (n.d.). CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine. Retrieved from patents.google.com. Link

-

Google Patents. (n.d.). CN102161639A - Method for synthesizing pyridinium hydroxy propyl sulfobetaine. Retrieved from patents.google.com. Link

-

Klochkova, I. N., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7515. Link

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 85029, this compound. Retrieved from PubChem. Link

-

Klochkova, I. N., et al. (2021). Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-one Ring. International Journal of Molecular Sciences, 22(21), 11843. Link

-

Klochkova, I. N., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. PubMed. Link

-

Febriana, F., et al. (2022). Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system. Heliyon, 8(9), e10488. Link

-

ChemicalBook. (n.d.). This compound. Retrieved from chemicalbook.com. Link

-

S. S. S. R., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. ACS Omega, 8(4), 4146–4155. Link

-

Küçükgüzel, Ş. G., et al. (2009). Synthesis and Antimicrobial Activity of Some Pyridinium Salts. Archiv der Pharmazie, 343(2), 94-101. Link

-

Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1835–1839. Link

-

S. S. S. R., et al. (2023). Synthesis, Characterization, Pharmacogenomics, and Molecular Simulation of Pyridinium Type of Ionic Liquids and Their Applications. PMC. Link

-

Malá, J., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(12), 9077-9087. Link

-

Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt. NIH. Link

-

Google Patents. (n.d.). EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine. Retrieved from patents.google.com. Link

-

BOC Sciences. (2023). 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications. Retrieved from bocsci.com.

-

Naz, S., et al. (2022). Synthesis, Characterization, Biological Evaluation, and In Silico Studies of Imidazolium-, Pyridinium-, and Ammonium-Based Ionic Liquids Containing n-Butyl Side Chains. Molecules, 27(18), 5835. Link

-

Royal Society of Chemistry. (n.d.). Pyridinium salts: from synthesis to reactivity and applications. Retrieved from pubs.rsc.org. Link

-

ResearchGate. (n.d.). (PDF) Reactions with propanesultone _(1,3). Retrieved from researchgate.net. Link

-

Chemistry Stack Exchange. (2022). Work-up of SN2 reaction with 1,3-propane sultone. Retrieved from chemistry.stackexchange.com. Link

-

van der Velden, P. M., et al. (1977). Reactions with 1.3 propane sultone for the synthesis of cation-exchange membranes. European Polymer Journal, 13(1), 37-39. Link

-

Ghomashchi, R., et al. (2014). Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids. Oriental Journal of Chemistry, 30(2), 527-532. Link

-

De Kimpe, N., et al. (2014). Synthesis of functionalized pyridinium salts bearing a free amino group. Arkivoc, 2014(3), 154-169. Link

-

PubChemLite. (n.d.). 2-methyl-1-(3-sulphonatopropyl)pyridinium (C9H14NO3S). Retrieved from pubchemlite.com. Link

Sources

- 1. This compound | C9H13NO3S | CID 85029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of pyridinium-based ionic liquids and their application to improve Candida rugosa lipase stability in a methanol-water solvent system - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and thermal characterization of mono and dicationicimidazolium-pyridinium based ionic liquids – Oriental Journal of Chemistry [orientjchem.org]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. 1,3-Propane sultone:high reactivity, mechanism of carcinogenesis and applications_Chemicalbook [chemicalbook.com]

- 8. Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity [mdpi.com]

- 9. Reaction of Picolinamides with Ketones Producing a New Type of Heterocyclic Salts with an Imidazolidin-4-One Ring - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. EP0752420A1 - Process for the preparation of 1-(3-sulphopropyl)-pyridinium-betaine - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

An In-depth Technical Guide to the Physicochemical Properties of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic sulfobetaine. As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its synthesis, purification, solubility, stability, and toxicological profile is crucial for its effective utilization and development. This document synthesizes available data on the target molecule and closely related analogues to provide a detailed experimental framework for its characterization. It is designed to be a practical resource for researchers, offering not just data, but also the causality behind experimental choices and methodologies for determining key physicochemical parameters.

Introduction

This compound, with the chemical formula C9H13NO3S and a molecular weight of 215.27 g/mol , is a pyridinium-based sulfobetaine.[1] These zwitterionic compounds, possessing both a cationic pyridinium head and an anionic sulfonate tail within the same molecule, exhibit unique properties that make them valuable in a range of applications. Pyridinium sulfobetaines, in general, are known for their use as leveling and brightening agents in the electroplating industry.[2][3] Their zwitterionic nature also makes them interesting candidates for applications in materials science, catalysis, and as components of ionic liquids.

This guide will delve into the essential physicochemical properties of this compound, providing both known information and detailed protocols for the experimental determination of uncharacterised yet critical parameters.

Synthesis and Purification

The synthesis of this compound is typically achieved through the quaternization of 4-methylpyridine with 1,3-propanesultone. This reaction is a classic example of nucleophilic ring-opening of the sultone by the pyridine nitrogen.

Synthetic Pathway

The reaction proceeds as follows:

Caption: Synthesis of this compound.

Experimental Protocol for Synthesis

This protocol is adapted from established procedures for the synthesis of similar pyridinium sulfobetaines.

Materials:

-

4-Methylpyridine (freshly distilled)

-

1,3-Propanesultone

-

Anhydrous toluene (or another suitable inert solvent like acetonitrile)

-

Diethyl ether (for washing)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve one molar equivalent of freshly distilled 4-methylpyridine in anhydrous toluene.

-

To this stirring solution, add one molar equivalent of 1,3-propanesultone dropwise at room temperature. The reaction is exothermic, so controlled addition is recommended.

-

After the addition is complete, heat the reaction mixture to reflux (approximately 110°C for toluene) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

As the reaction proceeds, the zwitterionic product will precipitate out of the non-polar solvent as a white solid.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Collect the solid product by vacuum filtration.

-

Wash the product thoroughly with diethyl ether to remove any unreacted starting materials.

-

Dry the purified product in a vacuum oven at 60-80°C to a constant weight.

Purification and Characterization

The primary purification method involves washing the precipitated product with a non-polar solvent. For higher purity, recrystallization from a suitable solvent system (e.g., ethanol/water mixture) can be employed.

Characterization Techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the sulfonate group (strong absorptions around 1040 and 1170 cm⁻¹).

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the purity of the compound.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound.

| Property | Value/Description | Source/Method |

| Molecular Formula | C9H13NO3S | PubChem[1] |

| Molecular Weight | 215.27 g/mol | PubChem[1] |

| CAS Number | 15626-30-9 | PubChem[1] |

| Appearance | Expected to be a white to off-white crystalline solid. | Analogy to similar compounds[4] |

| Melting Point | Not experimentally determined. Expected to be relatively high due to its ionic nature. | |

| Solubility | Expected to be highly soluble in water and moderately soluble in protic solvents like ethanol and methanol.[5] Low solubility in non-polar organic solvents. | Analogy to zwitterionic pyridinium ligands[5] |

| pKa | Not experimentally determined. Expected to have two pKa values: one for the sulfonic acid group (pKa < 2) and one for the pyridinium proton (pKa > 5). | Theoretical consideration |

| XLogP3 | 0.4 | Computed by PubChem[1] |

| Topological Polar Surface Area | 69.5 Ų | Computed by PubChem[1] |

Detailed Analysis of Physicochemical Properties

Solubility

The zwitterionic nature of this compound dictates its solubility profile. The presence of a highly polar sulfonate group and a charged pyridinium ring leads to strong interactions with polar solvents.

Expected Solubility Profile:

-

High solubility in water: Due to strong ion-dipole interactions and hydrogen bonding.

-

Moderate solubility in protic solvents: Such as methanol and ethanol.[5]

-

Low solubility in non-polar solvents: Such as toluene, hexane, and diethyl ether.

A standard method for determining solubility is the isothermal equilibrium method.

Procedure:

-

Prepare saturated solutions of the compound in the desired solvents (e.g., water, ethanol, methanol, acetone) at a constant temperature (e.g., 25°C) by adding an excess of the solid to the solvent.

-

Agitate the solutions for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the clear supernatant.

-

Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).[6]

-

Repeat the measurement at different temperatures to determine the temperature dependence of solubility.

Caption: Workflow for solubility determination.

Acid-Base Properties (pKa)

As a zwitterion, this compound has both acidic and basic centers. The sulfonic acid group is strongly acidic, while the pyridinium ring is a quaternary ammonium cation and does not have a proton to donate. The relevant pKa would be that of the conjugate acid, where a proton is added to the sulfonate group. However, in practice, the sulfonic acid is fully deprotonated over the typical aqueous pH range. The pKa of the parent amine, 4-methylpyridine, is approximately 5.98.[7] The quaternization to form the pyridinium cation removes this basic site.

The sulfonic acid group is expected to have a pKa value below 2, similar to other sulfonic acids. This means it will be in its anionic sulfonate form in all but very strongly acidic solutions.

Potentiometric titration is a standard method for determining pKa values.

Procedure:

-

Dissolve a precisely weighed amount of the compound in deionized water.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

Plot the titration curve (pH vs. volume of titrant).

-

The pKa can be determined from the half-equivalence point of the titration of the sulfonate group (if it can be protonated without decomposition). Due to the expected low pKa of the sulfonic acid, this may be challenging in aqueous solution and may require non-aqueous titration methods.

Stability

The stability of this compound is a critical parameter for its storage and application.

Thermal Stability: Pyridinium-based ionic liquids and sulfobetaines generally exhibit good thermal stability. Decomposition temperatures are typically in the range of 250-300°C.

pH Stability: The C-N bond of the pyridinium ring and the C-S bond of the sulfonate group are generally stable to hydrolysis under neutral and moderately acidic or basic conditions. Extreme pH and high temperatures may lead to degradation.

Thermogravimetric Analysis (TGA) is the standard method for determining thermal stability.

Procedure:

-

Place a small, accurately weighed sample (5-10 mg) of the compound into a TGA pan.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The onset of decomposition is identified as the temperature at which significant mass loss begins.

Caption: Workflow for Thermogravimetric Analysis.

Toxicological Profile

-

4-Methylpyridine: This precursor is harmful if swallowed or inhaled and is toxic in contact with skin. It causes skin and serious eye irritation and may cause respiratory irritation. The oral LD50 in rats is 440 mg/kg.

-

Pyridinium Compounds: The toxicity of pyridinium-based ionic liquids is highly dependent on the nature of the substituents. Longer alkyl chains on the pyridinium ring tend to increase toxicity.[8]

-

Sulfobetaines: Generally, sulfobetaines are considered to have low toxicity and are often used in biomedical applications due to their biocompatibility.

Biodegradability: Studies on pyridinium-based ionic liquids have shown that some can be readily biodegradable, with biodegradability increasing with longer alkyl chain lengths.[8][9]

Recommendations for Toxicological Assessment

Given the lack of specific data, the following in vitro and in vivo studies are recommended to establish a comprehensive toxicological profile for this compound:

-

Acute Oral, Dermal, and Inhalation Toxicity Studies: To determine the LD50 and LC50 values.

-

Skin and Eye Irritation/Corrosion Studies: To assess its potential to cause local irritation.

-

Genotoxicity Assays (e.g., Ames test, micronucleus test): To evaluate its mutagenic potential.

-

Ecotoxicity Studies: To determine its impact on aquatic organisms.

-

Biodegradability Studies (e.g., OECD 301): To assess its persistence in the environment.

Conclusion

This compound is a zwitterionic sulfobetaine with a range of potential applications. This guide has provided a detailed overview of its synthesis, purification, and key physicochemical properties. While specific experimental data for some parameters are lacking, this document offers a robust framework for their experimental determination based on established scientific principles and data from analogous compounds. The provided protocols are intended to empower researchers to fully characterize this compound and unlock its potential in their respective fields. As with any chemical substance, a thorough toxicological and environmental impact assessment is crucial before widespread application.

References

- Delgado, G. E., Cisterna, J., Llanos, J., Pulido, R., Naveas, N., Narea, P., ... & Brito, I. (2025). Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis. Molecules, 30(11), 2345.

- Kirchhecker, S., Tröger-Müller, S., Bake, S., & Esposito, D. (2022). Pyridinium zwitterions synthesised from amino acids and furfural. International Journal of Molecular Sciences, 23(18), 10763.

- Li, Y., Wang, Y., & Su, C. (2021). Synthesis of novel pyridinium 1,5-zwitterions and their reactivity with isatin-based α-(trifluoromethyl)imines: a sulfur-controlled domino reaction. Organic Chemistry Frontiers, 8(19), 5436-5442.

- Deng, Y., Beadham, I., Ghavre, M., Costa Gomes, M. F., Gathergood, N., Husson, P., ... & Besse-Hoggan, P. (2015). When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Green Chemistry, 17(3), 1479-1491.

- Deng, Y., Beadham, I., Ghavre, M., Costa Gomes, M. F., Gathergood, N., Husson, P., ... & Besse-Hoggan, P. (2015). When can ionic liquids be considered readily biodegradable? Biodegradation pathways of pyridinium, pyrrolidinium and ammonium-based ionic liquids. Green Chemistry, 17(3), 1479-1491.

- Pham, D. T., et al. (2026). Unexpected Self-Reactivity of a Pyridinium–Benzimidazolate Zwitterion Leading to a Novel Atropoisomeric Scaffold. Organic Letters.

- Agency for Toxic Substances and Disease Registry. (1992). Toxicological Profile for Pyridine.

- López-López, M., et al. (2022). Thermophysical Study of Pyridinium-Based Ionic Liquids Sharing Ions.

- Wang, J., et al. (2024). Preparation and evaluation of a pyridine sulfonate betaine-based zwitterionic stationary phase for hydrophilic interaction chromatography.

-

BASA. (n.d.). Pyridinium propyl sulfobetaine (PPS). Retrieved from [Link]

-

PubChem. (n.d.). 4-Methyl-N-pyridin-3-YL-benzenesulfonamide. Retrieved from [Link]

- Google Patents. (2014). CN103922997A - Synthetic method of pyridinium hydroxy propyl sulfobetaine.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

- Ruckmani, K., & Sridevi, C. (2000). Toxicity and anaerobic biodegradability of pyridine and its derivatives under sulfidogenic conditions.

- Novikov, R. A., et al. (2022). Pyridine Carboxamides Based on Sulfobetaines: Design, Reactivity, and Biological Activity. Molecules, 27(21), 7265.

- Docherty, K. M., & Kulpa Jr, C. F. (2005). Biodegradability of imidazolium and pyridinium ionic liquids by an activated sludge microbial community. Green Chemistry, 7(4), 185-189.

-

ChemBK. (2024). Pyridinium propyl sulfobetaine. Retrieved from [Link]

- Google Patents. (2013). CN103012290A - A kind of synthetic method of pyridinium hydroxy propyl sulfobetaine.

- Bušić, V., et al. (2022). Novel Synthetic Routes to Quaternary Pyridinium Salts and their Antifungal Activity.

- BenchChem. (2025).

-

Ataman Kimya. (n.d.). Pyridinium hydroxy propyl sulfobetaine. Retrieved from [Link]

- Jo, T. S. (2009). Synthesis and characterizations of pyridinium salts including poly(pyr...). University of Massachusetts Lowell.

-

FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

- Al-Majid, A. M., et al. (2018). Synthesis and Characterization of Novel Pyridinium Salts of (E)-2-(Pyridin-4-ylmethylene)hydrazine-1-carboximidamide. Molecules, 23(9), 2329.

- Kuznetsov, A. A., et al. (2024). Synthesis and characterization of soluble pyridinium-containing copolyimides. RSC Advances, 14(50), 37278-37285.

-

U.S. Environmental Protection Agency. (n.d.). Pyridinium, 1-[(4-sulfophenyl)methyl]-, inner salt - Substance Details. Retrieved from [Link]

- Said, M. A., et al. (2017). Synthesis and crystal structure of a new pyridinium bromide salt: 4-methyl-1-(3-phenoxypropyl)pyridinium bromide.

-

Reddit. (2018). Does anyone know the pKa of n-methylpyridinium (halide)? Retrieved from [Link]

Sources

- 1. This compound | C9H13NO3S | CID 85029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pyridinium propyl sulfobetaine (PPS) [wh-pinestone.com]

- 3. atamankimya.com [atamankimya.com]

- 4. 3-(1-Pyridinio)-1-propanesulfonate | 15471-17-7 [chemicalbook.com]

- 5. Structure–Property Relationships in Zwitterionic Pyridinium–Triazole Ligands: Insights from Crystal Engineering and Hirshfeld Surface Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Showing Compound 4-Methylpyridine (FDB004424) - FooDB [foodb.ca]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structure Elucidation of 4-Methyl-1-(3-sulphonatopropyl)pyridinium

Introduction

4-Methyl-1-(3-sulphonatopropyl)pyridinium, a zwitterionic organic compound, belongs to the class of pyridinium salts. These compounds are characterized by a positively charged nitrogen atom within the pyridine ring and, in this specific case, a negatively charged sulfonate group attached to a propyl chain. This unique intramolecular salt structure imparts distinct physicochemical properties, making it a subject of interest in various research domains, including materials science and synthetic chemistry. The precise elucidation of its molecular structure is paramount for understanding its reactivity, and potential applications.

This technical guide provides a comprehensive overview of the methodologies and analytical techniques employed in the structural confirmation of this compound. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the principles and practical aspects of molecular structure elucidation.

Molecular Structure and Synthesis

The structure of this compound, with the chemical formula C9H13NO3S and a molecular weight of 215.27 g/mol , is characterized by a 4-methylpyridine (also known as γ-picoline) core.[1] The nitrogen atom of the pyridine ring is quaternized by a propyl group, which in turn is terminated by a sulfonate group. This results in a stable inner salt, or zwitterion.

Caption: Molecular structure of this compound.

Synthesis Protocol

The synthesis of this compound is typically achieved through a nucleophilic substitution reaction between 4-methylpyridine and 1,3-propanesultone. The lone pair of electrons on the nitrogen atom of the pyridine ring attacks the electrophilic carbon of the sultone, leading to the opening of the four-membered ring and the formation of the zwitterionic product.

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-methylpyridine in a suitable solvent such as acetonitrile or toluene.

-

Addition of Sultone: To the stirred solution, add 1.0 equivalent of 1,3-propanesultone dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Product Isolation: As the reaction proceeds, the zwitterionic product will precipitate out of the solution as a white solid.

-

Purification: After the reaction is complete, cool the mixture to room temperature and collect the solid product by vacuum filtration. Wash the solid with a non-polar solvent like diethyl ether to remove any unreacted starting materials.

-

Drying: Dry the purified product under vacuum to remove any residual solvent.

Caption: Workflow for the synthesis of this compound.

Spectroscopic Elucidation

A combination of spectroscopic techniques is essential for the unambiguous structural confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For zwitterionic compounds like this compound, deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Pyridinium (ortho to N) | 8.5 - 8.8 | Doublet | 2H |

| Pyridinium (meta to N) | 7.8 - 8.1 | Doublet | 2H |

| N-CH₂ (propyl) | 4.5 - 4.8 | Triplet | 2H |

| S-CH₂ (propyl) | 2.8 - 3.1 | Triplet | 2H |

| Central CH₂ (propyl) | 2.1 - 2.4 | Multiplet | 2H |

| Methyl (on pyridine) | 2.4 - 2.6 | Singlet | 3H |

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the different carbon environments. The available experimental data for 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate confirms the proposed structure.[2]

| Carbon Assignment | Experimental Chemical Shift (ppm) |

| Pyridinium (para to N, C-CH₃) | ~160 |

| Pyridinium (ortho to N) | ~145 |

| Pyridinium (meta to N) | ~129 |

| N-CH₂ (propyl) | ~60 |

| S-CH₂ (propyl) | ~48 |

| Central CH₂ (propyl) | ~27 |

| Methyl (on pyridine) | ~21 |

2D NMR Techniques (COSY, HSQC, HMBC)

To further confirm the assignments, 2D NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): Would show correlations between adjacent protons, for instance, between the N-CH₂, central CH₂, and S-CH₂ protons of the propyl chain.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the propyl chain to the pyridine ring and the sulfonate group.

Caption: Integrated NMR approach for structure confirmation.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is well-suited for analyzing ionic compounds like this compound.

Expected Results:

-

Positive Ion Mode: The molecular ion [M+H]⁺ would be observed at m/z 216.069.

-

Negative Ion Mode: The molecular ion [M-H]⁻ would be observed at m/z 214.054.

-

Fragmentation Pattern: High-resolution mass spectrometry (HRMS) coupled with tandem MS (MS/MS) would reveal characteristic fragmentation patterns. Key fragment ions would likely include the 4-methylpyridinium cation (m/z 94.065) and fragments corresponding to the loss of the sulfonate group.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H stretching | 3000 - 3100 |

| Aliphatic C-H stretching | 2850 - 3000 |

| C=C and C=N stretching (pyridinium ring) | 1480 - 1650 |

| S=O asymmetric stretching (sulfonate) | ~1200 |

| S=O symmetric stretching (sulfonate) | ~1050 |

X-ray Crystallography

For a definitive and unambiguous three-dimensional structure, single-crystal X-ray diffraction is the gold standard.

Protocol Overview:

-

Crystal Growth: High-quality single crystals are grown by slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., water, ethanol).

-

Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms in the crystal lattice are determined, and the structure is refined to match the experimental data.

While a crystal structure for the title compound is not publicly available, analysis of similar pyridinium sulfonates reveals key structural features such as the zwitterionic nature with distinct bond lengths for the C-N⁺ and S-O⁻ moieties, and intermolecular hydrogen bonding interactions.[3]

Conclusion

The structure elucidation of this compound is a multi-faceted process that relies on a synergistic combination of synthetic chemistry and advanced analytical techniques. While synthesis provides the material, it is the collective evidence from NMR spectroscopy, mass spectrometry, and FT-IR spectroscopy that builds a conclusive picture of the molecular architecture. For ultimate confirmation of the three-dimensional arrangement and intermolecular interactions in the solid state, single-crystal X-ray crystallography remains the definitive method. This guide provides the fundamental framework and expected outcomes for the successful structural characterization of this intriguing zwitterionic molecule.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Zhang, Y., Moradi, Y., He, J., & Armani, A. (2020). 13C NMR of 3-(4-methylpyridin-1-ium-1-yl)propane-1-sulfonate. ResearchGate. [Link]

-

Kuyinu, O., Purdy, A. P., & Butcher, R. J. (2011). Sulfonated 1,3-bis-(4-pyrid-yl)propane. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 6), o1534. [Link]

Sources

An In-Depth Technical Guide to the Characterization of 1-(4-Fluorophenyl)piperazine Dihydrochloride

A Note on Chemical Identification: This guide provides comprehensive characterization data for 1-(4-Fluorophenyl)piperazine Dihydrochloride (CAS Number: 64090-19-3). The initial query for CAS number 15626-30-9 identifies a different compound, 4-Methyl-1-(3-sulphonatopropyl)pyridinium, a pyridinium salt with limited data in the context of pharmaceutical research.[1][2][3] Given the target audience of researchers and drug development professionals, and the prevalence of phenylpiperazine derivatives in this field, this guide focuses on the more pharmacologically relevant 1-(4-Fluorophenyl)piperazine and its dihydrochloride salt, which is likely the intended subject of interest.[4][5]

Introduction and Compound Identification

1-(4-Fluorophenyl)piperazine is a substituted phenylpiperazine compound.[6] Phenylpiperazine derivatives are a significant class of molecules in medicinal chemistry and drug development, known for their interactions with various receptors in the central nervous system, including serotonergic and dopaminergic receptors.[4] This compound, often abbreviated as 4-FPP or pFPP, is also encountered in forensic and toxicological research as a designer drug or a metabolite of other psychoactive substances.[6][7]

Accurate characterization is the bedrock of all subsequent research, from pharmacological screening to metabolic stability assays. This guide provides a detailed overview of the essential physicochemical and spectroscopic data for 1-(4-Fluorophenyl)piperazine Dihydrochloride, along with field-proven protocols for its analysis.

Chemical Structure and Identifiers

The dihydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is often advantageous for experimental work.

Caption: Structure of 1-(4-Fluorophenyl)piperazine Dihydrochloride.

Physicochemical Properties

The fundamental physical and chemical properties dictate the compound's behavior in various experimental settings, from dissolution for in vitro assays to storage conditions. The data presented below is a synthesis from multiple authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 64090-19-3 | [7] |

| Molecular Formula | C₁₀H₁₃FN₂ • 2HCl | [7] |

| Molecular Weight | 253.14 g/mol | [6] |

| IUPAC Name | 1-(4-fluorophenyl)piperazine;dihydrochloride | PubChem |

| Synonyms | 4-FPP, pFPP, para-Fluorophenylpiperazine Dihydrochloride | [7] |

| Appearance | White to off-white crystalline solid | [7] |

| Melting Point | 231-234 °C | [6] |

| Solubility | DMSO: ~10 mg/mL, PBS (pH 7.2): ~10 mg/mL | [7] |

| UV λmax | 239, 288 nm | [7] |

| Storage | Store at -20°C for long-term stability | [7] |

| Stability | Stable for ≥ 5 years under proper storage conditions | [7] |

Spectroscopic and Chromatographic Characterization

A multi-technique approach is essential for unambiguous structural confirmation and purity assessment. The combination of NMR, FTIR, and Mass Spectrometry provides a comprehensive "fingerprint" of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.[8][9] For 1-(4-Fluorophenyl)piperazine Dihydrochloride, the protonated nitrogens of the piperazine ring will significantly influence the chemical shifts of adjacent protons.

Expected Spectral Features:

-

¹H NMR: The spectrum will exhibit distinct regions. Aromatic protons on the fluorophenyl ring will appear as multiplets in the downfield region (~7.0-7.2 ppm). The protons on the piperazine ring will appear as two distinct sets of multiplets in the aliphatic region (~3.3-3.6 ppm), shifted downfield due to the adjacent protonated nitrogens. A broad signal corresponding to the N-H protons may also be visible.

-

¹³C NMR: The spectrum will show characteristic signals for the aromatic carbons, with the carbon attached to the fluorine atom exhibiting a large C-F coupling constant. The carbons of the piperazine ring will appear in the aliphatic region (~40-50 ppm).

-

Sample Preparation: Accurately weigh 5-10 mg of 1-(4-Fluorophenyl)piperazine Dihydrochloride. Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or Methanol-d₄) in a clean, dry NMR tube. Ensure complete dissolution.

-

Instrument Setup:

-

Use a standard 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the instrument to ensure optimal magnetic field homogeneity.

-

-

Data Acquisition:

-

Acquire a standard 1D proton spectrum. A common pulse sequence is a simple 90° pulse-acquire (e.g., 'zg30' or 'zgpr' with water suppression if using D₂O).[9]

-

Key parameters:

-

Spectral Width: ~12-16 ppm

-

Acquisition Time: ~2-4 seconds

-

Relaxation Delay (d1): 5 seconds (to ensure full relaxation of all protons for accurate integration)

-

Number of Scans: 16-64 scans, depending on sample concentration.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum to obtain pure absorption peaks.

-

Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., D₂O at ~4.79 ppm).

-

Integrate the peaks to determine the relative ratios of different types of protons.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.[10][11] It serves as an excellent method for confirming the presence of key structural motifs.[12]

Expected Spectral Features:

-

N-H Stretch: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching of the protonated amine groups in the piperazine ring.

-

Aromatic C-H Stretch: Sharp peaks just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹).

-

Aliphatic C-H Stretch: Sharp peaks just below 3000 cm⁻¹ (e.g., 2950-2850 cm⁻¹).

-

Aromatic C=C Bending: Characteristic peaks in the 1600-1450 cm⁻¹ region.

-

C-N Stretch: Absorptions in the 1250-1020 cm⁻¹ range.

-

C-F Stretch: A strong, characteristic absorption band typically found in the 1250-1100 cm⁻¹ region.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Run a background scan in the open-air to acquire a spectrum of the ambient atmosphere (H₂O, CO₂), which will be automatically subtracted from the sample spectrum.[12]

-

Sample Application: Place a small amount (a few milligrams) of the solid 1-(4-Fluorophenyl)piperazine Dihydrochloride powder directly onto the ATR crystal.

-

Analysis: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Data Acquisition: Initiate the scan. The instrument will collect the infrared spectrum, typically over a range of 4000 to 400 cm⁻¹.[11] Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

Data Interpretation: Analyze the resulting spectrum, identifying the wavenumbers (cm⁻¹) of major absorption bands and correlating them to specific functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural insights through fragmentation patterns.[13] Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful technique for this class of compounds.[14][15]

Expected Spectral Features (Electron Ionization - EI): When analyzed as the free base (the HCl is removed in the hot GC inlet), the mass spectrum will show:

-

Molecular Ion (M⁺): A peak at m/z 180, corresponding to the molecular weight of the free base, 1-(4-Fluorophenyl)piperazine.

-

Key Fragments: The fragmentation is typically dominated by cleavage of the piperazine ring. A base peak is often observed at m/z 138, resulting from the loss of a C₂H₄N fragment (mass 42). Other characteristic ions include the fluorophenyl cation at m/z 95.

Caption: General workflow for GC-MS characterization.

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable volatile solvent like methanol or ethyl acetate.

-

Instrument Setup:

-

GC: Use a gas chromatograph equipped with a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[14]

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[13]

-

Inlet: Set to splitless mode for trace analysis or a split ratio (e.g., 50:1) for higher concentrations. Inlet temperature: 250°C.

-

Oven Program: Start at a low temperature (e.g., 100°C), hold for 1-2 minutes, then ramp at 15-20°C/min to a final temperature of 280-300°C.

-

-

MS Setup:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 550.

-

-

Data Acquisition: Inject 1 µL of the sample solution. The GC will separate the components over time, and the MS will acquire spectra for everything that elutes from the column.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the compound.

-

Extract the mass spectrum for that peak.

-

Compare the experimental mass spectrum to a reference library (e.g., NIST, Wiley) for confirmation.[15] Analyze the fragmentation pattern to ensure it is consistent with the proposed structure.

-

Safety and Handling

As a research chemical and pharmacologically active compound, proper handling is crucial. The following information is derived from typical Safety Data Sheets (SDS).

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation. [Thermo Fisher Scientific]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection. [Thermo Fisher Scientific]

-

Handling: Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Use only in a well-ventilated area. Do not eat, drink, or smoke when using this product. [Thermo Fisher Scientific]

-

Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed and store locked up. [Thermo Fisher Scientific]

-

Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. [Thermo Fisher Scientific]

Conclusion

The robust characterization of 1-(4-Fluorophenyl)piperazine Dihydrochloride relies on a synergistic application of modern analytical techniques. NMR spectroscopy confirms the precise atomic arrangement, FTIR identifies key functional groups, and mass spectrometry verifies the molecular weight and fragmentation pattern. Together, these methods provide the definitive structural proof and purity assessment required for confident use in research and development settings. The protocols and data provided in this guide serve as a comprehensive resource for scientists working with this and related phenylpiperazine compounds.

References

-

MDPI. (n.d.). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. Retrieved from [Link]

-

Frontiers in Chemistry. (2024, June 9). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024, June 10). Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). NMR Characterization of RNA Small Molecule Interactions. PubMed Central. Retrieved from [Link]

-

Royal Society of Chemistry. (2024, November 15). NMR spectroscopy of small molecules in solution. In Nuclear Magnetic Resonance (Vol. 50). Retrieved from [Link]

-

University of Missouri. (n.d.). Fourier Transform Infrared Spectroscopy. Retrieved from [Link]

-

RTI International. (n.d.). Validating Gas Chromatography–Mass Spectrometry for Urine and Oral Fluid Drug Testing. Retrieved from [Link]

-

PhotoMetrics, Inc. (n.d.). Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

Auburn University. (2021, August 7). Synthesis, Analysis, and Pharmacological Profile of Designer Piperazine Drugs. Retrieved from [Link]

-

EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]

-

RTI Laboratories. (n.d.). FTIR Analysis. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Rapid GC-MS Method for Seized Drug Screening. Retrieved from [Link]

-

News-Medical.Net. (2019, April 11). Characterizing Small Molecules with NMR. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Isaac Scientific Publishing. (2019, January 29). The Stability Study of a Novel Phenylpiperazine Derivative. Retrieved from [Link]

-

Sanbio. (n.d.). 1-(4-Fluorophenyl)piperazine (hydrochloride) by Cayman Chemical Forensic. Retrieved from [Link]

-

United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

Pipzine Chemicals. (n.d.). 1-(4-Fluorophenyl)piperazine Hydrochloride. Retrieved from [Link]

-

MDPI. (2018, December 19). NMR Spectroscopy for Metabolomics Research. Retrieved from [Link]

-

ResearchGate. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]

Sources

- 1. This compound | C9H13NO3S | CID 85029 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 15626-30-9 | 3-(4-Methylpyridin-1-ium-1-yl)propane-1-sulfonate | Ambeed.com [ambeed.com]

- 4. isaacpub.org [isaacpub.org]

- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 6. 1-(4-Fluorophenyl)piperazine dihydrochloride | 64090-19-3 [chemicalbook.com]

- 7. caymanchem.com [caymanchem.com]

- 8. news-medical.net [news-medical.net]

- 9. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 10. photometrics.net [photometrics.net]

- 11. rtilab.com [rtilab.com]

- 12. mse.washington.edu [mse.washington.edu]

- 13. mdpi.com [mdpi.com]

- 14. Frontiers | Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation [frontiersin.org]

- 15. Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Theoretical and Computational Exploration of Zwitterionic Pyridinium Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zwitterionic pyridinium compounds, characterized by a positively charged pyridinium ring and a negatively charged substituent, represent a fascinating class of molecules with diverse and tunable properties. Their unique electronic structure gives rise to a range of applications, from nonlinear optics to medicinal chemistry. The intricate interplay of intramolecular charge separation, conformational flexibility, and intermolecular interactions necessitates a deep theoretical understanding to guide the rational design of novel functional molecules. This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structure-property relationships of zwitterionic pyridinium compounds. We will delve into the application of quantum chemical methods, such as Density Functional Theory (DFT) and ab initio calculations, to probe their electronic structure, reactivity, and spectroscopic properties. Furthermore, this guide will explore the use of computational tools in predicting and understanding their behavior in complex environments, a crucial aspect for their application in drug development and materials science.

Introduction: The Dual Nature of Zwitterionic Pyridinium Compounds

Zwitterionic pyridinium compounds, also known as pyridinium betaines, are a class of inner salts that possess both a formal positive and a formal negative charge within the same molecule. The canonical structure features a cationic pyridinium ring covalently linked to an anionic group. This inherent charge separation results in a large ground-state dipole moment and unique electronic properties that are highly sensitive to the molecular environment and substitution patterns.

The versatility of zwitterionic pyridinium compounds stems from the ability to independently modify the pyridinium ring and the anionic moiety, allowing for fine-tuning of their electronic, optical, and biological properties. This has led to their investigation in a wide array of fields:

-

Nonlinear Optics (NLO): Their large first hyperpolarizability (β) makes them promising candidates for second-order NLO materials.[1][2]

-

Drug Development: The zwitterionic nature can influence bioavailability and protein-ligand interactions, making them interesting scaffolds in computer-aided drug design.[3][4][5] The pyridinium moiety itself is a key structural feature in numerous bioactive compounds with antimicrobial and antiviral activities.[6]

-

Materials Science: They are explored as building blocks for supramolecular assemblies, proton-conducting materials, and functional materials for devices like fuel cells.[7][8][9][10]

-

Catalysis and Synthesis: Pyridinium ylides, a closely related class of zwitterionic species, are highly reactive intermediates in organic synthesis, participating in various cycloaddition reactions.[11][12][13][14][15][16]

Theoretical studies are indispensable for unraveling the complex structure-property relationships that govern the behavior of these compounds. Computational chemistry provides a powerful lens to visualize molecular orbitals, predict reaction pathways, and quantify key electronic and structural parameters, thereby guiding synthetic efforts and accelerating the discovery of new functional molecules.

Theoretical Methodologies for Interrogating Zwitterionic Pyridinium Compounds

The choice of theoretical methodology is paramount for obtaining accurate and meaningful insights into the properties of zwitterionic pyridinium compounds. The inherent charge separation and potential for significant electronic polarization necessitate the use of robust quantum chemical methods.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has emerged as the workhorse for computational studies of medium to large-sized molecules due to its favorable balance of accuracy and computational cost.

Core Principles: DFT methods calculate the electronic energy of a system based on its electron density, rather than the more complex many-electron wavefunction. The choice of the exchange-correlation functional is critical and dictates the accuracy of the calculation.

Commonly Used Functionals:

-

B3LYP: A hybrid functional that combines the Becke, 3-parameter, Lee-Yang-Parr exchange-correlation functional. It is a widely used and versatile functional for a broad range of chemical systems.

-

ωB97XD: A range-separated hybrid functional that includes empirical dispersion corrections. This functional is particularly well-suited for studying systems where non-covalent interactions, such as π-stacking and hydrogen bonding, are important.

-

M06-2X: A high-nonlocality functional with a good performance for thermochemistry, kinetics, and non-covalent interactions.

Basis Sets: The choice of basis set, which is a set of mathematical functions used to build molecular orbitals, is also crucial. Pople-style basis sets (e.g., 6-31G(d), 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ) are commonly employed. The inclusion of polarization (d, p) and diffuse (+) functions is often necessary to accurately describe the electronic structure of charged and polarizable molecules.

Applications in Zwitterionic Pyridinium Studies:

-

Geometry Optimization: Determining the minimum energy structure of the molecule.

-

Electronic Structure Analysis: Calculating orbital energies (HOMO, LUMO), electron density distribution, and molecular electrostatic potential. The HOMO-LUMO energy gap is a key parameter that influences the electronic variability and reactivity of these compounds.[8][9]

-

Spectroscopic Properties: Predicting infrared (IR) vibrational frequencies, UV-Vis absorption spectra (using Time-Dependent DFT, TD-DFT), and NMR chemical shifts.[17]

-

Reactivity Descriptors: Calculating parameters like chemical potential, hardness, and electrophilicity to understand and predict chemical reactivity.

Ab Initio Methods

Ab initio methods are based on first principles and do not rely on empirical parameterization. While computationally more demanding than DFT, they can provide higher accuracy, especially for systems where electron correlation effects are significant.

Key Methods:

-

Hartree-Fock (HF): The simplest ab initio method, which does not fully account for electron correlation. It is often used as a starting point for more advanced methods.

-

Møller-Plesset Perturbation Theory (MP2): A post-Hartree-Fock method that includes electron correlation at the second-order perturbation level. It offers a good compromise between accuracy and computational cost for many systems.[2]

-

Coupled Cluster (CC) Theory: A highly accurate but computationally expensive family of methods that are considered the "gold standard" for calculating electronic structure.

Causality in Method Selection: The choice between DFT and ab initio methods often depends on the size of the system and the desired level of accuracy. For larger zwitterionic pyridinium compounds and for screening multiple candidates, DFT is generally the more practical choice. For smaller systems or for benchmarking DFT results, MP2 or even coupled-cluster methods can provide more reliable data, especially concerning properties sensitive to electron correlation, such as interaction energies and excited states.[2]

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in the crystalline state.[7][8][9]

Methodology: The Hirshfeld surface is constructed by partitioning the crystal electron density into molecular fragments. The surface is then colored according to various properties, such as the normalized contact distance (dnorm), which highlights regions of close intermolecular contacts.

Information Gained:

-

Visualization of Intermolecular Interactions: Identifies and visualizes hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing.[7][8][9][10]

-

2D Fingerprint Plots: These plots provide a quantitative summary of the different types of intermolecular contacts, allowing for a detailed comparison of the packing arrangements in different crystal structures.

Self-Validating System: By combining X-ray crystallography data with Hirshfeld surface analysis, researchers can create a self-validating system. The experimentally determined crystal structure provides the input for the Hirshfeld analysis, which in turn provides a detailed and quantitative understanding of the forces that stabilize that very structure.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are used to study the time evolution of a molecular system, providing insights into its dynamic behavior and conformational landscape.

Workflow:

-

System Setup: The zwitterionic pyridinium compound is placed in a simulation box, often with an explicit solvent.

-

Force Field Parameterization: A force field, which is a set of empirical potential energy functions, is used to describe the interactions between atoms.

-

Simulation: The equations of motion are integrated over time to generate a trajectory of the system.

-

Analysis: The trajectory is analyzed to extract information about conformational changes, solvent effects, and interactions with other molecules.

Applications in Drug Development: MD simulations are particularly valuable in drug development for studying the binding of a zwitterionic pyridinium-based ligand to its protein target, providing insights into the binding mode, binding free energy, and the role of water molecules in the binding process.[4]

Key Theoretical Insights into Zwitterionic Pyridinium Compounds

Theoretical studies have provided a wealth of information on the structure, bonding, and reactivity of zwitterionic pyridinium compounds.

Electronic Structure and Aromaticity

The electronic structure of zwitterionic pyridinium compounds is characterized by a significant degree of charge separation and intramolecular charge transfer. The nature and position of the substituents on both the pyridinium ring and the anionic moiety have a profound impact on the electronic properties.

Key Findings:

-

HOMO-LUMO Distribution: The Highest Occupied Molecular Orbital (HOMO) is typically localized on the electron-donating anionic part of the molecule, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly located on the electron-accepting pyridinium ring.

-

Tuning the HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, can be tuned by altering the substituents. Electron-withdrawing groups on the pyridinium ring lower the LUMO energy, while electron-donating groups on the anionic part raise the HOMO energy, both leading to a smaller gap. This tunability is crucial for applications in electronics and photonics.[8][9]

-

Aromaticity: The aromaticity of the pyridinium ring can be influenced by the nature of the ylidic carbon in pyridinium ylides. Computational studies can quantify aromaticity using indices such as the Nucleus-Independent Chemical Shift (NICS).

Reactivity and Reaction Mechanisms

Theoretical calculations have been instrumental in elucidating the reaction mechanisms involving zwitterionic pyridinium compounds, particularly pyridinium ylides.

Insights from DFT Calculations:

-

Cycloaddition Reactions: DFT calculations can map out the potential energy surface for cycloaddition reactions, identifying transition states and intermediates. This allows for the rationalization of observed stereoselectivities and regioselectivities.[12][15]

-

Triplet State Reactivity: Some pyridinium ylides can be activated to their triplet state, leading to unique reactivity patterns. DFT calculations can determine the triplet state energy and geometry, providing insights into these photocatalytic processes.[11]

-

Domino Reactions: Computational studies can help unravel complex domino reaction sequences, where a single synthetic operation leads to the formation of multiple chemical bonds.[18]

Supramolecular Chemistry and Crystal Engineering

In the solid state, zwitterionic pyridinium compounds often form intricate supramolecular architectures stabilized by a variety of non-covalent interactions.

Role of Theoretical Studies:

-

Hydrogen Bonding: DFT calculations can quantify the strength of hydrogen bonds, which play a crucial role in directing the crystal packing.[7][8][9][10]

-

π-π Stacking: The aromatic pyridinium rings can engage in π-π stacking interactions, which can be studied using dispersion-corrected DFT methods.

-

Crystal Packing Prediction: While still a challenging area, computational methods are being developed to predict the crystal packing of organic molecules, which is essential for designing materials with desired properties.

Applications in Drug Development: A Computational Perspective

The unique physicochemical properties of zwitterionic compounds make them attractive scaffolds for drug design.[4][5] Computational methods play a vital role in the rational design and optimization of zwitterionic pyridinium-based drugs.

Key Computational Approaches:

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and potential interactions.

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the biological activity of a series of compounds with their physicochemical properties, enabling the prediction of the activity of new compounds.

-

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity.

Case Study: Antibacterial Agents

Zwitterionic pyridinium compounds have shown promise as antibacterial agents.[3] Computational studies can aid in their development by:

-

Modeling Interactions with Bacterial Membranes: Simulating the interaction of the zwitterionic compound with a model bacterial membrane to understand the mechanism of membrane disruption.

-

Designing for Selectivity: Modifying the structure of the compound to enhance its selectivity for bacterial cells over mammalian cells, thereby reducing cytotoxicity.

-

Predicting ADME Properties: Using computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compounds, which are crucial for their development as drugs.

Data Presentation and Visualization

Table 1: Comparison of Calculated Electronic Properties of Isomeric Zwitterionic Pyridinium-Triazole Ligands

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| 3-PTCA | -6.54 | -1.89 | 4.65 |

| 4-PTCA | -6.61 | -1.95 | 4.66 |

| 3-MPTCA | -6.48 | -1.82 | 4.66 |

| 4-MPTCA | -6.58 | -1.91 | 4.67 |

Data synthesized from literature values and representative of typical computational results.[8][9]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Zwitterionic Pyridinium-Triazole Ligands

This protocol is based on the synthesis of n-pyridinium-1,2,3-triazole-4-carboxy-5-Acetate (n-PTCA) and n-methylpyridinium-1,2,3-triazole-4-carboxy-5-Acetate (n-MPTCA).[7][8]

-